molecular formula C17H15NO4 B12967688 (S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No.: B12967688
M. Wt: 297.30 g/mol
InChI Key: IIXRKOHTDRHQQN-ZDUSSCGKSA-N
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Description

(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dioxoloquinolinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxoloquinolinone core and the introduction of the methoxyphenyl group. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests that it may interact with proteins, nucleic acids, and other biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the design of polymers, coatings, and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in drug development, material science, or other fields.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxoloquinolinone derivatives and methoxyphenyl-substituted compounds. Examples include:

  • 6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
  • 6-(4-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Uniqueness

What sets (S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one apart is its specific stereochemistry and the presence of both the methoxyphenyl group and the dioxoloquinolinone core. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(6S)-6-(3-methoxyphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

InChI

InChI=1S/C17H15NO4/c1-20-11-4-2-3-10(5-11)13-7-15(19)12-6-16-17(22-9-21-16)8-14(12)18-13/h2-6,8,13,18H,7,9H2,1H3/t13-/m0/s1

InChI Key

IIXRKOHTDRHQQN-ZDUSSCGKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CC(=O)C3=CC4=C(C=C3N2)OCO4

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)C3=CC4=C(C=C3N2)OCO4

Origin of Product

United States

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